3,3'-Methylenebis(1-benzothiophene)
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Overview
Description
3-(benzothiophen-3-ylmethyl)benzothiophene is an organosulfur compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse applications in pharmaceuticals, materials science, and organic electronics due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzothiophen-3-ylmethyl)benzothiophene can be achieved through various synthetic routes. One common method involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a base. This one-step intermolecular reaction proceeds via an aryne intermediate, leading to the formation of the benzothiophene scaffold .
Industrial Production Methods
Industrial production of benzothiophene derivatives often involves large-scale reactions using similar synthetic routes. The use of transition-metal catalyzed reactions, such as palladium-catalyzed coupling reactions, is also common in industrial settings to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(benzothiophen-3-ylmethyl)benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic reagents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophene derivatives .
Scientific Research Applications
3-(benzothiophen-3-ylmethyl)benzothiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 3-(benzothiophen-3-ylmethyl)benzothiophene involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by inhibiting specific enzymes or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzothiophene: Another benzothiophene derivative with similar structural features but different functional groups.
2-(thiophen-2-yl)benzothiophene: A compound with a thiophene ring fused to the benzothiophene core.
Uniqueness
3-(benzothiophen-3-ylmethyl)benzothiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and pharmaceuticals .
Properties
CAS No. |
93328-34-8 |
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Molecular Formula |
C17H12S2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3-(1-benzothiophen-3-ylmethyl)-1-benzothiophene |
InChI |
InChI=1S/C17H12S2/c1-3-7-16-14(5-1)12(10-18-16)9-13-11-19-17-8-4-2-6-15(13)17/h1-8,10-11H,9H2 |
InChI Key |
NTLMOKGOSPXFAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CC3=CSC4=CC=CC=C43 |
Origin of Product |
United States |
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